2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyridine
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Overview
Description
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyridine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving rigorous control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and bromopyridine moiety contribute to its binding affinity and selectivity, while the trifluoromethyl group enhances its metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the trifluoromethyl group.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: Contains a pyrrolidine ring but differs in the substitution pattern.
Uniqueness
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O/c16-12-8-20-4-2-13(12)23-11-3-6-22(9-11)14-7-10(1-5-21-14)15(17,18)19/h1-2,4-5,7-8,11H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYKWHSXLIUFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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